molecular formula C23H22FNO3 B11398559 9-(2-Fluorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one

9-(2-Fluorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one

Cat. No.: B11398559
M. Wt: 379.4 g/mol
InChI Key: UGBZCHLYDRPEDO-UHFFFAOYSA-N
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Description

9-(2-Fluorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of fluorophenethyl, methyl, and tetrahydrochromeno oxazin, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Fluorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Chromeno Core: This step involves the cyclization of a suitable precursor to form the chromeno structure. Conditions often include the use of strong acids or bases to facilitate the cyclization.

    Introduction of the Fluorophenethyl Group: This step involves the substitution of a hydrogen atom with a fluorophenethyl group. This can be achieved using nucleophilic substitution reactions, often under mild conditions to prevent degradation of the chromeno core.

    Formation of the Oxazin Ring: The final step involves the formation of the oxazin ring, which can be achieved through a condensation reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxazin ring, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorophenethyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorophenethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a potential lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its fluorinated structure may impart desirable characteristics such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 9-(2-Fluorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets. The fluorophenethyl group can interact with hydrophobic pockets in proteins, while the oxazin ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-(2-Chlorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine.

    9-(2-Bromophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 9-(2-Fluorophenethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-E][1,3]oxazin-4(1H)-one imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a more attractive candidate for drug development compared to its chlorine or bromine analogs.

Properties

Molecular Formula

C23H22FNO3

Molecular Weight

379.4 g/mol

IUPAC Name

6-[2-(2-fluorophenyl)ethyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C23H22FNO3/c1-14-21-16(11-19-17-6-4-7-18(17)23(26)28-22(14)19)12-25(13-27-21)10-9-15-5-2-3-8-20(15)24/h2-3,5,8,11H,4,6-7,9-10,12-13H2,1H3

InChI Key

UGBZCHLYDRPEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CCC5=CC=CC=C5F

Origin of Product

United States

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